Conformational Selectivity: Fradafiban Stabilizes Bent-Closed Integrin Conformation vs. Other GPIIb/IIIa Antagonists
Cryo-EM structural analysis reveals that Fradafiban stabilizes the bent-closed conformation of αIIbβ3 integrin, in contrast to other small-molecule antagonists such as tirofiban and eptifibatide that stabilize the extended-open (high-affinity) conformation associated with partial agonism [1]. The distinguishing structural feature is a polar nitrogen atom present in Fradafiban that hydrogen-bonds to a bridging water molecule at the MIDAS, preventing the conformational transition to the open state [2].
| Evidence Dimension | Integrin conformational stabilization (αIIbβ3) |
|---|---|
| Target Compound Data | Stabilizes bent-closed conformation; contains polar nitrogen atom that retains bridging water at MIDAS |
| Comparator Or Baseline | Tirofiban and eptifibatide: stabilize extended-open (high-affinity) conformation; lack the water-stabilizing polar nitrogen feature |
| Quantified Difference | Qualitative conformational divergence demonstrated by cryo-EM density maps |
| Conditions | Cryo-electron microscopy of purified human αIIbβ3 integrin complex at near-atomic resolution |
Why This Matters
Conformational stabilization preference directly impacts partial agonism liability—a factor linked to the late-stage clinical failure of multiple integrin antagonists—making Fradafiban a critical reference compound for investigating structure-activity relationships in integrin pharmacology.
- [1] Lin FY, Li J, Xie Y, Zhu J, Huong Nguyen TT, Zhang Y, et al. A general chemical principle for creating closure-stabilizing integrin inhibitors. Cell. 2022;185(19):3533-3550.e27. View Source
- [2] PDB entry 7UE0: Integrin alpha IIB beta3 complex with fradafiban. Protein Data Bank Japan. Deposited 2022-03-20. View Source
